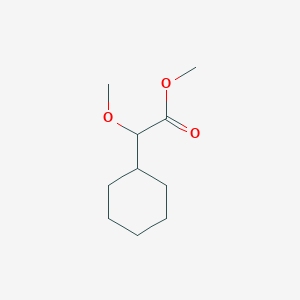

![molecular formula C18H20N2OS2 B2462043 3-isobutil-2-((2-metilbencil)tio)tieno[3,2-d]pirimidin-4(3H)-ona CAS No. 1795441-59-6](/img/structure/B2462043.png)

3-isobutil-2-((2-metilbencil)tio)tieno[3,2-d]pirimidin-4(3H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thieno[2,3-d]pyrimidin-4(3H)-ones are a class of compounds that have been designed and synthesized for various purposes . They have been screened against Mycobacteria as a part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized using various methods . One effective method involves the Pd (dppf)Cl 2 -catalyzed carbonylation of substituted 4-chlorothieno [2,3- d ]pyrimidines . This method has been used to access novel substituted thieno [2,3- d ]pyrimidine-4-carboxylic acids in 63–71% yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones can vary depending on the specific method used . For example, the Pd (dppf)Cl 2 -catalyzed carbonylation method involves a carbonylation reaction .Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado y evaluado tieno[2,3-d]pirimidin-4(3H)-onas, incluido nuestro compuesto de interés, como posibles agentes antituberculosos . Algunos derivados demostraron una actividad antimicobacteriana significativa contra Mycobacterium tuberculosis H37Ra y Mycobacterium bovis BCG. Notablemente, los compuestos 13b y 29e exhibieron una muy buena actividad antimicobacteriana con citotoxicidad mínima. Estos hallazgos sugieren que las tieno[2,3-d]pirimidin-4(3H)-onas son prometedoras para el desarrollo de fármacos contra la tuberculosis.

- Investigaciones recientes han explorado las tieno[3,2-d]pirimidin-4-aminas como inhibidores de Cyt-bd, una enzima crucial en la respiración micobacteriana . Estos compuestos se probaron contra varias cepas micobacterianas, incluyendo Mycobacterium bovis BCG, Mycobacterium tuberculosis H37Rv, y un aislado clínico. El estudio reveló una relación estructura-actividad (SAR) inicial para 13 compuestos, destacando su potencial como agentes antimicobacterianos.

Actividad Antituberculosa

Inhibición de Cyt-bd

Direcciones Futuras

The future directions for research on thieno[2,3-d]pyrimidin-4(3H)-ones could involve further exploration of their antimycobacterial activity and potential development as antitubercular agents . Additionally, new synthetic methods could be developed to improve the efficiency and yield of these compounds .

Mecanismo De Acción

Target of Action

Thieno[2,3-d]pyrimidin-4(3h)-ones, a class of compounds to which it belongs, have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s known that some thieno[2,3-d]pyrimidin-4(3h)-ones exhibit significant antimycobacterial activity . The interaction with its targets likely results in the inhibition of essential biochemical processes in the mycobacteria, leading to their death.

Biochemical Pathways

Given its antimycobacterial activity, it can be inferred that the compound interferes with the metabolic or replication processes of the mycobacteria .

Pharmacokinetics

The effectiveness of similar compounds against mycobacteria suggests that they are likely to have suitable pharmacokinetic properties for antimycobacterial activity .

Result of Action

The result of the compound’s action is the inhibition of the growth of mycobacteria, as evidenced by its antimycobacterial activity . This leads to a decrease in the population of the bacteria, thereby alleviating the symptoms of the infection.

Propiedades

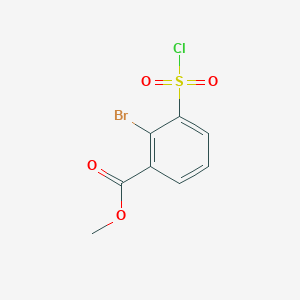

IUPAC Name |

2-[(2-methylphenyl)methylsulfanyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS2/c1-12(2)10-20-17(21)16-15(8-9-22-16)19-18(20)23-11-14-7-5-4-6-13(14)3/h4-9,12H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOGKEMKEOYFRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,3-Dimethyl-2-oxobutyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2461963.png)

![5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2461966.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chlorobenzoate](/img/structure/B2461974.png)

![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2461977.png)

![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2461982.png)